Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride
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Overview
Description
Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, along with an imino and sulfanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl precursor. This precursor is then subjected to various chemical reactions to introduce the imino and sulfanone groups. Common reagents used in these reactions include trifluoromethylphenylamine, methyl iodide, and sulfur-containing compounds. The reaction conditions often involve the use of solvents such as ethanol or acetone, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the imino and sulfanone groups contribute to its reactivity and binding affinity. These interactions can modulate various biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-((E)-{[3-(trifluoromethyl)phenyl]imino}-methyl)-4H-chromen-4-one: This compound shares the trifluoromethyl and imino groups but differs in its overall structure and properties.
Trifloxystrobin: A fungicide with a similar trifluoromethyl group, used in agricultural applications.
Uniqueness
Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H9ClF3NOS |
---|---|
Molecular Weight |
259.68 g/mol |
IUPAC Name |
imino-methyl-oxo-[3-(trifluoromethyl)phenyl]-λ6-sulfane;hydrochloride |
InChI |
InChI=1S/C8H8F3NOS.ClH/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;1H |
InChI Key |
SDUBIMBCBPBSQS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)C(F)(F)F.Cl |
Origin of Product |
United States |
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